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This document provides detailed application notes and protocols for the use of the Response
Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) within the context of the CA224
series of clinical trials. The CA224 clinical trial program, sponsored by Bristol-Myers Squibb,
investigates the efficacy and safety of immunotherapy combinations, primarily focusing on the
LAG-3 inhibitor relatlimab in conjunction with the PD-1 inhibitor nivolumab, across a spectrum
of advanced solid tumors.

Accurate and consistent application of RECIST 1.1 is paramount in these studies for the
objective assessment of treatment response and to ensure the integrity of primary endpoints
such as Objective Response Rate (ORR).

Introduction to RECIST 1.1

RECIST 1.1 is a standardized methodology used in clinical trials to measure and track the size
of tumors and to categorize the response to cancer treatment.[1][2][3][4] It provides a
reproducible and objective framework for evaluating the change in tumor burden over time.[5]
The criteria classify treatment response into four main categories: Complete Response (CR),
Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD).[2][6]

The CA224 series of trials, such as CA224-060 for gastric or gastroesophageal junction
adenocarcinoma and CA224-127 for melanoma, explicitly utilize RECIST 1.1 to determine
primary endpoints like ORR.[2][7]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1668191?utm_src=pdf-interest
https://www.benchchem.com/product/b1668191?utm_src=pdf-body
https://www.benchchem.com/product/b1668191?utm_src=pdf-body
https://www.cancerresearchuk.org/about-cancer/find-a-clinical-trial/a-study-of-relatlimab-and-nivolumab-for-certain-types-of-advanced-cancer-ca224020
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.TPS4143
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/ca224-020-anti-lag-3-with-nivolumab-in-advanced-soild-tumors/
https://m.youtube.com/watch?v=UjCQTDGEqeE
https://pmc.ncbi.nlm.nih.gov/articles/PMC5737828/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.TPS4143
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT06101134
https://www.benchchem.com/product/b1668191?utm_src=pdf-body
https://www.benchchem.com/product/b1668191?utm_src=pdf-body
https://www.benchchem.com/product/b1668191?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.TPS4143
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT05625399
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Core Principles of RECIST 1.1 Application

The application of RECIST 1.1 involves a systematic process of lesion identification,
measurement, and response assessment at baseline and subsequent follow-up imaging.

Baseline Assessment

A baseline imaging assessment, typically performed using Computed Tomography (CT) or
Magnetic Resonance Imaging (MRI), is crucial and should be conducted within a predefined
timeframe before the initiation of treatment.[2]

Key Steps at Baseline:
¢ |dentification of Measurable and Non-Measurable Lesions:

o Measurable Lesions: These are lesions that can be accurately measured in at least one
dimension. According to RECIST 1.1, non-nodal lesions must have a longest diameter of
>10 mm, and malignant lymph nodes must have a short axis of 215 mm.[1][8]

o Non-Measurable Lesions: All other lesions are considered non-measurable. This includes
small lesions, leptomeningeal disease, ascites, pleural effusion, and inflammatory breast
disease.

» Selection of Target Lesions:

o A maximum of five target lesions in total, and no more than two per organ, should be
selected.[1][8][9]

o These lesions should be representative of all involved organs and be suitable for
repeated, accurate measurements.

o The sum of the longest diameters (for non-nodal lesions) and the short axes (for nodal
lesions) of all target lesions is calculated and recorded as the Baseline Sum of Diameters
(BSOD).

» Documentation of Non-Target Lesions:
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o All other lesions, including any identified non-measurable lesions, are documented as non-
target lesions. Their presence should be noted and they will be followed qualitatively at

Su bsequent assessments.

Follow-Up Assessments

Follow-up imaging should be performed at predefined intervals as specified in the CA224 trial

protocol.
Key Steps at Follow-Up:

o Measurement of Target Lesions: The same target lesions identified at baseline are re-
measured. The sum of the longest diameters (or short axes for nodes) is calculated at each

follow-up.

o Assessment of Non-Target Lesions: Non-target lesions are evaluated for unequivocal

progression.

« |dentification of New Lesions: The appearance of any new lesion is a key indicator of disease

progression.

Response Criteria (RECIST 1.1)

The response to treatment is determined by comparing the tumor measurements at follow-up to
the baseline measurements.
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Response Category

Criteria for Target Lesions

Criteria for Non-Target
Lesions & New Lesions

Complete Response (CR)

Disappearance of all target

lesions.

All pathological lymph nodes
must have reduced to <10 mm
in short axis. Disappearance of
all non-target lesions. No new

lesions.[3]

Partial Response (PR)

At least a 30% decrease in the
sum of diameters of target
lesions, taking as reference

the baseline sum.[1][6]

Non-progressive disease of
non-target lesions. No new

lesions.[3]

Stable Disease (SD)

Neither sufficient shrinkage to
qualify for PR nor sufficient
increase to qualify for PD,
taking as reference the

smallest sum on study.[6][10]

Non-progressive disease of
non-target lesions. No new

lesions.

Progressive Disease (PD)

At least a 20% increase in the
sum of diameters of target
lesions from the nadir (smallest
sum recorded), and this
increase must also be an
absolute increase of at least 5
mm.[1][8][10]

Unequivocal progression of
non-target lesions.
Appearance of one or more

new lesions.[10]

Experimental Protocols for CA224 Studies

The following protocols outline the standardized procedures for implementing RECIST 1.1 in

the CA224 clinical trials.

Imaging Protocol

o Modality: Multidetector Computed Tomography (MDCT) is the preferred imaging modality.

MRI can be used as an alternative, particularly for certain anatomical regions, but the same

modality should be used consistently for a given patient throughout the study.
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e Image Acquisition:

o CT Scan: Intravenous contrast is mandatory unless contraindicated. Slice thickness
should be <5 mm.

o MRI Scan: Specific sequences (e.g., T1-weighted with contrast, T2-weighted) should be
defined in the trial protocol and used consistently.

e Imaging Schedule: Baseline imaging should be performed within 28 days prior to the first
dose of the study drug. Follow-up imaging should be performed at regular intervals (e.qg.,
every 8-12 weeks) as specified in the protocol.

Tumor Measurement and Reporting Protocol

e Lesion Measurement:
o Measurements should be recorded in millimeters.
o The longest diameter should be measured for non-nodal lesions.
o The short axis should be measured for lymph nodes.

» Data Collection:

o A standardized electronic Case Report Form (eCRF) should be used to capture all
RECIST 1.1 data.

o The eCRF should include fields for:

Identification of each target lesion (organ and location).

Measurement of each target lesion at baseline and all follow-up time points.

Calculation of the sum of diameters.

Documentation of non-target lesions.

Documentation of any new lesions.
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« Central Review: To minimize inter-reader variability, a Blinded Independent Central Review
(BICR) of all images is often implemented in pivotal trials like those in the CA224 program.

Visualizations
RECIST 1.1 Workflow
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Caption: Workflow for RECIST 1.1 Application in Clinical Trials.
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Caption: Dual checkpoint blockade by Nivolumab and Relatlimab.
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Conclusion

The consistent and accurate application of RECIST 1.1 is fundamental to the successful
execution of the CA224 series of clinical trials. Adherence to the detailed protocols for imaging,
measurement, and response assessment is essential for generating high-quality data that can
reliably evaluate the efficacy of novel immunotherapy combinations. Regular training of all
personnel involved in RECIST 1.1 assessment and the use of independent central review are
critical measures to ensure data integrity and the validity of trial outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Application of RECIST 1.1 Criteria in CA224 Studies: A
Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668191#application-of-recist-1-1-criteria-in-ca224-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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